Cas no 74537-64-7 (74537-64-7)

74537-64-7は、高度な化学合成において重要な中間体として利用される有機化合物です。この化合物は、高い純度と安定性を特徴としており、医薬品や機能性材料の合成において優れた反応性を示します。特に、官能基の導入や複雑な骨格構築に適しており、実験室規模から工業生産まで幅広く応用可能です。その特異的な分子構造は、選択的反応を可能にし、副生成物の低減に寄与します。また、適切な保管条件下で長期保存が可能であり、再現性の高い結果が得られる点が利点です。

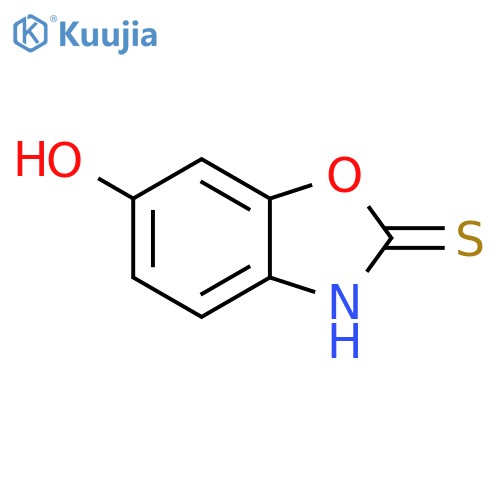

74537-64-7 structure

商品名:74537-64-7

CAS番号:74537-64-7

MF:C7H5NO2S

メガワット:167.185100317001

CID:5261991

74537-64-7 化学的及び物理的性質

名前と識別子

-

- 6-hydroxy-2-mercaptobenzoxazole

- 2(3H)-Benzoxazolethione, 6-hydroxy-

- 74537-64-7

-

- インチ: 1S/C7H5NO2S/c9-4-1-2-5-6(3-4)10-7(11)8-5/h1-3,9H,(H,8,11)

- InChIKey: WAXZLARGANPLES-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(O)=CC=C2NC1=S

74537-64-7 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1107290-1g |

2(3H)-benzoxazolethione, 6-hydroxy- |

74537-64-7 | 95% | 1g |

$984.0 | 2024-04-17 | |

| Enamine | EN300-388197-5.0g |

2-sulfanyl-1,3-benzoxazol-6-ol |

74537-64-7 | 5.0g |

$3935.0 | 2023-03-02 | ||

| Enamine | EN300-388197-10.0g |

2-sulfanyl-1,3-benzoxazol-6-ol |

74537-64-7 | 10.0g |

$5837.0 | 2023-03-02 | ||

| Enamine | EN300-388197-1.0g |

2-sulfanyl-1,3-benzoxazol-6-ol |

74537-64-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-388197-0.1g |

2-sulfanyl-1,3-benzoxazol-6-ol |

74537-64-7 | 0.1g |

$1195.0 | 2023-03-02 | ||

| Enamine | EN300-388197-0.5g |

2-sulfanyl-1,3-benzoxazol-6-ol |

74537-64-7 | 0.5g |

$1302.0 | 2023-03-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1845638-1g |

6-Hydroxybenzo[d]oxazole-2(3H)-thione |

74537-64-7 | 98% | 1g |

¥10332.00 | 2024-07-28 | |

| Enamine | EN300-388197-0.25g |

2-sulfanyl-1,3-benzoxazol-6-ol |

74537-64-7 | 0.25g |

$1249.0 | 2023-03-02 | ||

| Enamine | EN300-388197-2.5g |

2-sulfanyl-1,3-benzoxazol-6-ol |

74537-64-7 | 2.5g |

$2660.0 | 2023-03-02 | ||

| Enamine | EN300-388197-0.05g |

2-sulfanyl-1,3-benzoxazol-6-ol |

74537-64-7 | 0.05g |

$1140.0 | 2023-03-02 |

74537-64-7 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

74537-64-7 (74537-64-7) 関連製品

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:74537-64-7)74537-64-7

清らかである:99%

はかる:1g

価格 ($):886.0